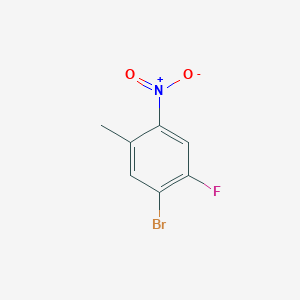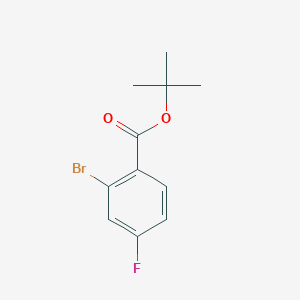
2-溴-4-氟苯甲酸叔丁酯
描述
Tert-Butyl 2-bromo-4-fluorobenzoate is a useful research compound. Its molecular formula is C11H12BrFO2 and its molecular weight is 275.11 g/mol. The purity is usually 95%.
The exact mass of the compound tert-Butyl 2-bromo-4-fluorobenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-Butyl 2-bromo-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-bromo-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物活性化合物合成
2-溴-4-氟苯甲酸叔丁酯: 用于合成多种生物活性化合物。其中包括抗生素、激素和杀虫剂。 该化合物作为中间体,可进一步修饰以制备具有所需生物活性的分子 .
药物研究
在药物研究中,这种化学物质用作合成更复杂药物分子的中间体。 例如,它是恩杂鲁胺的中间体,恩杂鲁胺是一种用于治疗前列腺癌的雄激素受体拮抗剂 .
蛋白质组学研究
该化合物也是蛋白质组学研究应用的专业产品。 它可用于修饰蛋白质或肽,然后对其进行研究以了解蛋白质的功能和相互作用 .
作用机制
Target of Action
tert-Butyl 2-bromo-4-fluorobenzoate is an organic compound that is primarily used as an intermediate in the synthesis of various biologically active compounds
Mode of Action
For instance, it is an intermediate in the synthesis of enzalutamide , an androgen-receptor antagonist. Enzalutamide works by blocking androgens from binding to the androgen receptor and prevents nuclear translocation and co-activator recruitment of the ligand-receptor complex .
Biochemical Pathways
For example, enzalutamide affects the androgen receptor pathway by preventing the binding of androgens, which can inhibit the growth of certain types of cancer cells .
安全和危害
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and provide instructions for what to do if in eyes.
生化分析
Biochemical Properties
tert-Butyl 2-bromo-4-fluorobenzoate: plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of enzalutamide, an androgen-receptor antagonist . Enzalutamide blocks androgens from binding to the androgen receptor, preventing nuclear translocation and co-activator recruitment of the ligand-receptor complex . This compound interacts with various enzymes and proteins involved in these pathways, including the androgen receptor itself. The nature of these interactions involves binding to the receptor, thereby inhibiting its activity and preventing downstream signaling events .
Cellular Effects
The effects of tert-Butyl 2-bromo-4-fluorobenzoate on various types of cells and cellular processes are primarily observed through its role as an intermediate in the synthesis of enzalutamide. Enzalutamide influences cell function by inhibiting androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells . This inhibition leads to changes in cell signaling pathways, gene expression, and cellular metabolism, ultimately resulting in the induction of tumor cell apoptosis .
Molecular Mechanism
At the molecular level, tert-Butyl 2-bromo-4-fluorobenzoate exerts its effects through its conversion to enzalutamide, which binds to the androgen receptor . This binding prevents the receptor from interacting with androgens, thereby inhibiting its activation and subsequent nuclear translocation . The inhibition of androgen receptor activity leads to decreased expression of androgen-responsive genes, which are essential for the proliferation and survival of prostate cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 2-bromo-4-fluorobenzoate are observed over time through its stability and degradation. The compound is stable under standard storage conditions (2-8°C) and is typically stored as a liquid . Long-term effects on cellular function are primarily studied through its role in the synthesis of enzalutamide, with in vitro and in vivo studies showing sustained inhibition of androgen receptor signaling and induction of tumor cell apoptosis .
Dosage Effects in Animal Models
The effects of tert-Butyl 2-bromo-4-fluorobenzoate vary with different dosages in animal models, primarily through its conversion to enzalutamide. Studies have shown that enzalutamide exhibits dose-dependent inhibition of androgen receptor signaling, with higher doses leading to more pronounced effects . At very high doses, toxic or adverse effects may be observed, including potential impacts on liver function and overall toxicity .
Metabolic Pathways
tert-Butyl 2-bromo-4-fluorobenzoate: is involved in metabolic pathways related to its conversion to enzalutamide. This conversion involves various enzymes, including those responsible for ester hydrolysis and subsequent modifications . The metabolic flux and levels of metabolites are influenced by the activity of these enzymes, which play a crucial role in the bioavailability and efficacy of enzalutamide .
Transport and Distribution
Within cells and tissues, tert-Butyl 2-bromo-4-fluorobenzoate is transported and distributed primarily through passive diffusion due to its lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of the compound are influenced by these interactions, affecting its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of tert-Butyl 2-bromo-4-fluorobenzoate and its activity are influenced by its conversion to enzalutamide. Enzalutamide is known to localize primarily in the cytoplasm and nucleus, where it exerts its inhibitory effects on the androgen receptor . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic efficacy .
属性
IUPAC Name |
tert-butyl 2-bromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGLBILYMNWPMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650492 | |
| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-50-7 | |
| Record name | 1,1-Dimethylethyl 2-bromo-4-fluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 2-bromo-4-fluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
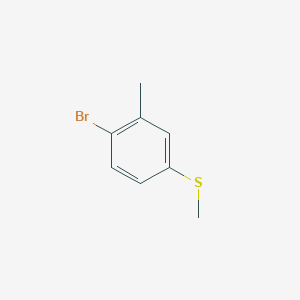

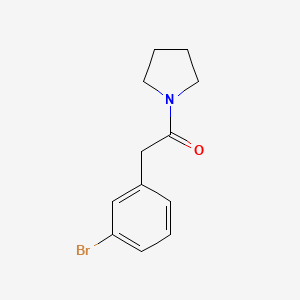
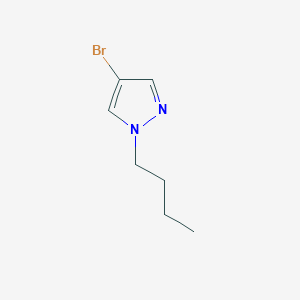
![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)

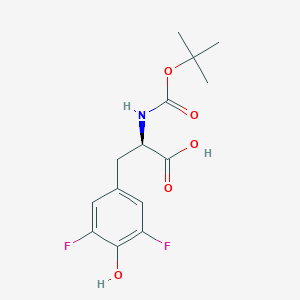




![7-Bromo-4-fluorobenzo[d]thiazol-2-amine](/img/structure/B1294201.png)
